molecular formula C8H6ClN B6596141 6-Chloro-3H-indole CAS No. 754156-53-1

6-Chloro-3H-indole

Cat. No.: B6596141
CAS No.: 754156-53-1
M. Wt: 151.59 g/mol
InChI Key: SEJYCLUJIPPVGG-UHFFFAOYSA-N
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Description

6-Chloro-3H-indole is a derivative of indole, a significant heterocyclic compound with a broad range of biological activities. Indole derivatives are known for their diverse applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

  • 6-Chloroindole-3-carboxylic acid (oxidation product)
  • Substituted indole derivatives (nucleophilic substitution products)

Scientific Research Applications

6-Chloro-3H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3H-indole involves its interaction with various molecular targets and pathways. The chlorine atom enhances the compound’s ability to bind to specific receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Properties

IUPAC Name

6-chloro-3H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJYCLUJIPPVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667065
Record name 6-Chloro-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754156-53-1
Record name 6-Chloro-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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